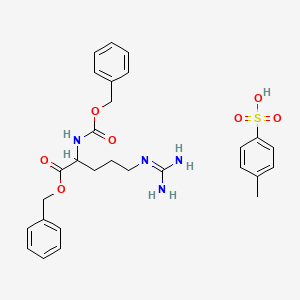

Cbz-DL-Arg-OBn.TsOH

Beschreibung

Cbz-DL-Arg-OBn.TsOH, also known as benzyloxycarbonyl-DL-arginine benzyl ester p-toluenesulfonate, is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound is a derivative of arginine, an amino acid, and is often used as a protecting group for the amino group in peptide synthesis.

Eigenschaften

Molekularformel |

C28H34N4O7S |

|---|---|

Molekulargewicht |

570.7 g/mol |

IUPAC-Name |

benzyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C21H26N4O4.C7H8O3S/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);2-5H,1H3,(H,8,9,10) |

InChI-Schlüssel |

WVOKVKQFDWUGRX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Cbz-DL-Arg-OBn.TsOH beinhaltet typischerweise den Schutz der Aminogruppe von Arginin unter Verwendung der Benzyloxycarbonyl (Cbz)-Gruppe. Die Synthese kann durch die folgenden Schritte erreicht werden:

Schutz der Aminogruppe: Die Aminogruppe von Arginin wird durch Reaktion mit Benzyloxycarbonylchlorid (Cbz-Cl) in Gegenwart einer Base wie Natriumhydrogencarbonat oder Triethylamin geschützt.

Veresterung: Die Carboxylgruppe des geschützten Arginins wird dann in Gegenwart eines Katalysators wie p-Toluolsulfonsäure (TsOH) mit Benzylalkohol verestert, um den Benzylester zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Cbz-DL-Arg-OBn.TsOH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cbz-DL-Arg-OBn.TsOH unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrierung: Die Cbz-Schutzgruppe kann durch katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas entfernt werden.

Säurehydrolyse: Der Benzylester kann unter sauren Bedingungen hydrolysiert werden, um die freie Carbonsäure zu ergeben.

Basenhydrolyse: Der Benzylester kann auch unter basischen Bedingungen mit Natriumhydroxid oder Kaliumhydroxid hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Katalytische Hydrierung: Pd/C, Wasserstoffgas

Säurehydrolyse: Salzsäure, p-Toluolsulfonsäure

Basenhydrolyse: Natriumhydroxid, Kaliumhydroxid

Hauptprodukte, die gebildet werden

Entschütztes Arginin: Die Entfernung der Cbz-Gruppe ergibt freies Arginin.

Freie Carbonsäure: Die Hydrolyse des Benzylesters ergibt die freie Carbonsäureform von Arginin.

Wissenschaftliche Forschungsanwendungen

Overview

Cbz-DL-Arg-OBn.TsOH, also known as benzyloxycarbonyl-DL-arginine benzyl ester p-toluenesulfonate, is a compound widely utilized in organic synthesis, particularly in the field of peptide chemistry. This compound serves as a protective group for the amino group in peptide synthesis, allowing for selective reactions on other functional groups. Its stability and ease of removal make it a valuable tool in various scientific applications.

Peptide Synthesis

Role as a Protecting Group

Cbz-DL-Arg-OBn.TsOH is primarily employed as a protecting group for the amino group in peptide synthesis. This protection is crucial for enabling selective reactions on other functional groups without interfering with the amino group. The compound can be easily deprotected under mild conditions, typically through catalytic hydrogenation, which allows for the recovery of free arginine and facilitates further synthetic steps.

Synthetic Routes

The preparation of Cbz-DL-Arg-OBn.TsOH involves several key steps:

- Protection of the Amino Group: The amino group of arginine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

- Esterification: The carboxyl group is esterified with benzyl alcohol using p-toluenesulfonic acid (TsOH) as a catalyst.

Biological Studies

Enzyme-Substrate Interactions

In biological research, Cbz-DL-Arg-OBn.TsOH is used to study enzyme-substrate interactions. By incorporating this compound into peptides, researchers can investigate how specific modifications affect enzyme activity and binding affinities. This application is particularly relevant in drug design and development where understanding these interactions is vital.

Protein Structure-Function Relationships

The compound aids in elucidating protein structure-function relationships by allowing researchers to create modified peptides that can be analyzed for their biological activity. This approach helps in identifying key residues involved in protein functionality and interaction with other biomolecules.

Medicinal Chemistry

Synthesis of Peptide-Based Drugs

In medicinal chemistry, Cbz-DL-Arg-OBn.TsOH plays a significant role in synthesizing peptide-based drugs. Its ability to protect reactive functional groups while allowing for complex synthetic pathways makes it an essential component in developing therapeutic peptides.

Development of Enzyme Inhibitors

The compound is also utilized in designing enzyme inhibitors, which are crucial for developing treatments for various diseases. By modifying peptides with Cbz-DL-Arg-OBn.TsOH, researchers can create inhibitors that selectively target specific enzymes involved in disease pathways .

Industrial Applications

Production of Synthetic Peptides

Industrially, Cbz-DL-Arg-OBn.TsOH is used in producing synthetic peptides for research and therapeutic purposes. The ability to scale up its synthesis while maintaining high purity and yield makes it suitable for commercial applications.

Wirkmechanismus

Der Wirkungsmechanismus von Cbz-DL-Arg-OBn.TsOH beinhaltet den Schutz der Aminogruppe von Arginin, wodurch unerwünschte Reaktionen während der Peptidsynthese verhindert werden. Die Cbz-Gruppe ist unter basischen und schwach sauren Bedingungen stabil, kann aber durch katalytische Hydrierung selektiv entfernt werden. Die Benzylestergruppe schützt die Carboxylgruppe und kann durch Hydrolyse entfernt werden.

Vergleich Mit ähnlichen Verbindungen

Cbz-DL-Arg-OBn.TsOH wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Boc-DL-Arg-OBn: Verwendet t-Butyloxycarbonyl (Boc) als Schutzgruppe anstelle von Cbz.

Fmoc-DL-Arg-OBn: Verwendet Fluorenylmethyloxycarbonyl (Fmoc) als Schutzgruppe.

Alloc-DL-Arg-OBn: Verwendet Allyloxycarbonyl (Alloc) als Schutzgruppe.

Einzigartigkeit

Cbz-DL-Arg-OBn.TsOH ist aufgrund seiner Stabilität unter einer Vielzahl von Bedingungen und seiner einfachen Entfernung durch katalytische Hydrierung eine vielseitige Schutzgruppe in der Peptidsynthese.

Biologische Aktivität

Cbz-DL-Arg-OBn.TsOH, a compound featuring a carbobenzyloxy (Cbz) protecting group on the arginine side chain and a tosyl (Ts) group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of Cbz-DL-Arg-OBn.TsOH typically involves the protection of the amino groups followed by coupling reactions. The Cbz group serves to protect the amino functionality while facilitating further reactions. The tosyl group enhances solubility and stability, which is crucial for biological assays.

Antiviral Activity

Recent studies have demonstrated that derivatives of Cbz-DL-Arg, including those with the TsOH modification, exhibit significant antiviral properties. For instance, compounds related to Cbz-DL-Arg have shown inhibition against various strains of coronaviruses, including SARS-CoV and MERS-CoV. In vitro studies indicated that certain derivatives displayed EC50 values in the nanomolar range, suggesting potent antiviral activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, structural modifications of Cbz-DL-Arg have led to potent inhibitors of factor VIIa (FVIIa), with Ki values reported as low as 8 µM. This highlights the importance of the Cbz group in enhancing binding affinity and selectivity against thrombin and factor Xa .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Bulky aromatic groups : The presence of bulky substituents at the Cbz position significantly improves potency.

- Amino acid configuration : The D-enantiomeric configuration at the arginine position is crucial for maintaining biological activity.

- Protecting groups : The choice of protecting groups affects solubility and reactivity, influencing overall biological efficacy.

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various Cbz-DL-Arg derivatives, compounds were tested against SARS-CoV-2. Results indicated that specific modifications led to enhanced inhibition of viral replication in cell cultures, with some compounds achieving EC50 values as low as 1.4 nM .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of Cbz-DL-Arg derivatives on FVIIa. The study revealed that structural modifications could yield inhibitors with up to 35-fold selectivity over thrombin, underscoring the potential therapeutic applications in anticoagulation therapy .

Table 1: Biological Activity Summary

| Compound | Target | EC50 (nM) | Ki (µM) | Selectivity Ratio |

|---|---|---|---|---|

| Cbz-DL-Arg-TsOH | SARS-CoV-2 | 1.4 | N/A | N/A |

| Cbz-D-Phe-Phe-Arg-bk | FVIIa | N/A | 8 | 35 (vs Thrombin) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.